molecular formula C7H13NOS B1374175 Octahydropyrano[3,4-b]thiomorpholine CAS No. 1342738-83-3

Octahydropyrano[3,4-b]thiomorpholine

Cat. No.: B1374175
CAS No.: 1342738-83-3
M. Wt: 159.25 g/mol
InChI Key: OYZWONKHWLFYPE-UHFFFAOYSA-N
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Description

Octahydropyrano[3,4-b]thiomorpholine is a bicyclic heterocyclic compound featuring a pyran ring fused to a thiomorpholine moiety. Thiomorpholine, a six-membered ring containing sulfur and nitrogen atoms, distinguishes this compound from oxygenated analogs like morpholine. Its structural similarity to other fused heterocycles, such as thiazine dioxides and morpholine derivatives, allows for comparative analysis of properties and biological activity.

Properties

IUPAC Name

1,2,3,4a,5,7,8,8a-octahydropyrano[3,4-b][1,4]thiazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NOS/c1-3-9-5-7-6(1)8-2-4-10-7/h6-8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYZWONKHWLFYPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2C1NCCS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of octahydropyrano[3,4-b]thiomorpholine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a pyrano derivative with a thiomorpholine precursor in the presence of a suitable catalyst . The reaction conditions often require moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters are crucial for large-scale synthesis .

Mechanism of Action

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Molecular and Commercial Profiles of Related Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Purity Price (USD, 1g) Key Applications
Octahydropyrano[3,4-b]thiomorpholine Not provided Not provided N/A Discontinued Research chemical (discontinued)
Octahydropyrano[3,4-b][1,4]thiazine 4,4-dioxide C₇H₁₃NO₃S 191.25 97% 1,076 Organic building blocks, APIs
Thiazine 4,4-dioxide hydrochloride C₇H₁₄ClNO₃S 227.71 ≥97% 698 (50mg) Pharmaceutical intermediates
Morpholine derivatives (e.g., 1-chloro-2-isocyanatoethane) Varies Varies N/A N/A Antimicrobial leads

Key Observations :

  • Thiomorpholine vs.

Antimicrobial Activity :

  • In contrast, morpholine derivatives demonstrate broader efficacy against Gram-positive bacteria, suggesting oxygen’s role in enhancing target affinity .
  • Thiazine dioxides lack direct antimicrobial data in the evidence but are prioritized as scaffolds for API synthesis, implying tailored downstream modifications for biological activity .

Target Affinity :

  • Molecular docking studies highlight thiomorpholine and morpholine derivatives as DNA gyrase inhibitors, a critical target for antibacterial agents . Thiazine dioxides’ pharmacological targets remain unspecified but may leverage their structural rigidity for receptor binding.

Biological Activity

Octahydropyrano[3,4-b]thiomorpholine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a unique bicyclic structure that combines elements of both pyran and thiomorpholine. This structural configuration contributes to its biological activity, particularly in terms of enzyme inhibition and receptor modulation.

Antimicrobial Properties

Research has indicated that derivatives of thiomorpholine, including this compound, exhibit significant antimicrobial activity. For instance, studies have shown these compounds to be effective against various strains of bacteria and fungi. Notably, they have demonstrated potent activity against Mycobacterium smegmatis with minimal inhibitory concentrations (MICs) as low as 7.81 μg/mL .

Anticancer Activity

Thiomorpholine derivatives have also been investigated for their anticancer properties. In vitro studies revealed that certain derivatives can inhibit the proliferation of cancer cell lines such as MDA-MB-231 (breast cancer) and Panc-1 (pancreatic cancer). The mechanism is believed to involve the induction of apoptosis and cell cycle arrest .

Enzyme Inhibition

One of the notable biological activities of this compound is its ability to inhibit key enzymes involved in metabolic processes. For example, it has been shown to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme linked to glucose metabolism and diabetes management. IC50 values for some derivatives were reported as low as 3.40 µmol/L .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Enzyme Interaction : The compound interacts with various enzymes, leading to inhibition that can alter metabolic pathways.
  • Cellular Uptake : Its lipophilic nature may facilitate cellular uptake, enhancing its bioavailability and efficacy against target cells.
  • Reactive Oxygen Species (ROS) Modulation : Some derivatives have shown antioxidant properties by reducing ROS levels, which can contribute to their anticancer effects .

Study 1: Antimycobacterial Activity

In a study assessing the antimycobacterial activity of thiomorpholine derivatives, this compound was compared against standard drugs like streptomycin. The results indicated that certain analogs exhibited comparable or superior activity against Mycobacterium smegmatis, suggesting potential for further development as antitubercular agents .

Study 2: Anticancer Efficacy

A series of experiments evaluated the anticancer efficacy of this compound derivatives on various cancer cell lines. The findings demonstrated significant cytotoxic effects with IC50 values ranging from 5 to 15 µM across different cell lines. Mechanistic studies indicated that these compounds induce apoptosis through caspase activation pathways .

Data Summary

Activity TypeTarget Organism/Cell LineIC50 Value (µM)Reference
AntimycobacterialMycobacterium smegmatis7.81
AnticancerMDA-MB-23110
DPP-IV InhibitionHuman DPP-IV3.40
AntioxidantVarious cell lines7.5

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Octahydropyrano[3,4-b]thiomorpholine
Reactant of Route 2
Octahydropyrano[3,4-b]thiomorpholine

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